molecular formula C23H22N6O B1193296 NCGC-959

NCGC-959

Katalognummer: B1193296
Molekulargewicht: 398.47
InChI-Schlüssel: WPCWPXCQWFGWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NCGC-959 is a chemically modified analog of the potent USP1-UAF1 inhibitor ML323, developed to explore structure-activity relationships (SAR) in DNA damage response pathways. USP1-UAF1, a deubiquitinating enzyme complex, plays a critical role in regulating genomic stability and is a target for cancer therapy due to its involvement in DNA repair mechanisms . ML323, the parent compound, inhibits USP1-UAF1 through a mixed inhibition mechanism, demonstrating high potency and reversibility in enzymatic assays .

This compound was synthesized by substituting the isopropyl group of ML323 with a more polar oxetane moiety (Supplementary Fig. 1c-f, ). However, this modification resulted in a complete loss of inhibitory activity, rendering this compound ineffective as a USP1-UAF1 inhibitor. Consequently, this compound has been utilized primarily as a negative control in biochemical and cellular studies to validate the specificity of ML323’s effects .

Eigenschaften

Molekularformel

C23H22N6O

Molekulargewicht

398.47

IUPAC-Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-(oxetan-3-yl)phenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C23H22N6O/c1-16-12-24-23(21-5-3-2-4-20(21)18-14-30-15-18)27-22(16)25-13-17-6-8-19(9-7-17)29-11-10-26-28-29/h2-12,18H,13-15H2,1H3,(H,24,25,27)

InChI-Schlüssel

WPCWPXCQWFGWJG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=CC=CC=C2C3COC3)N=C1NCC4=CC=C(N5N=NC=C5)C=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NCGC-959;  NCGC 959;  NCGC959

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of ML323 and this compound

Parameter ML323 This compound
Key Substituent Isopropyl group Oxetane group
Polarity Moderate (hydrophobic) High (polar)
USP1-UAF1 Inhibition Potent (IC50 in nM range)* Inactive
Mechanism Mixed inhibition, reversible No significant activity
Role in Studies Active inhibitor Negative control
  • Structural Impact: The isopropyl group in ML323 likely contributes to hydrophobic interactions with the USP1-UAF1 binding pocket, stabilizing inhibitor-enzyme complexes.
  • Functional Implications : ML323’s reversibility and potency make it a promising candidate for therapeutic development, while this compound’s inactivity underscores the necessity of specific substituents for maintaining inhibitory effects.

Broader Context Among USP1-UAF1 Inhibitors

  • Hydrophobic vs. Polar Groups : Bulky, hydrophobic substituents often enhance binding affinity in enzyme pockets, whereas polar groups may reduce permeability or disrupt critical interactions .
  • Negative Controls : Inactive analogs like this compound are essential for confirming target specificity, particularly in studies ruling off-target effects .

Research Findings and Discussion

Key Experimental Observations

  • Reversibility Assays : ML323’s inhibition of USP1-UAF1 was shown to be reversible via rapid dilution assays, with enzymatic activity recovering post-treatment. This property is critical for minimizing prolonged off-target effects in vivo .
  • Role of this compound: As a negative control, this compound validated that observed effects in ML323-treated samples (e.g., reduced DNA repair capacity) were due to USP1-UAF1 inhibition rather than nonspecific interactions .

Mechanistic Insights

The loss of activity in this compound highlights the importance of the isopropyl group in ML323’s mechanism. Potential explanations include:

Steric Hindrance : The oxetane group’s smaller size or altered geometry may prevent optimal binding.

Polarity Mismatch : Increased polarity could destabilize interactions within the hydrophobic binding pocket of USP1-UAF1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCGC-959
Reactant of Route 2
Reactant of Route 2
NCGC-959

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.